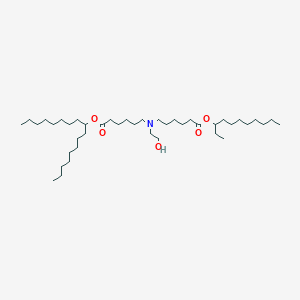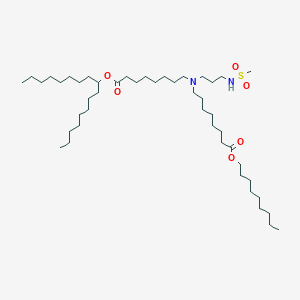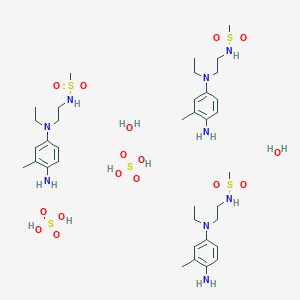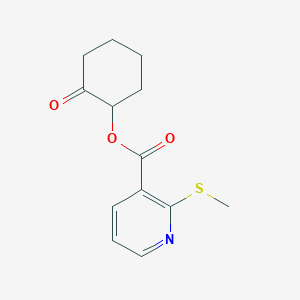
Rasagiline-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rasagiline-13C3 is a carbon-13 labeled version of rasagiline, a potent and selective irreversible inhibitor of mitochondrial monoamine oxidase (MAO). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of rasagiline. Rasagiline itself is widely known for its application in the treatment of Parkinson’s disease, where it helps to increase the levels of dopamine in the brain by inhibiting its breakdown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Rasagiline-13C3 involves the incorporation of carbon-13 isotopes into the rasagiline molecule. The synthetic route typically starts with the preparation of the rasagiline intermediate compound, which is then reacted with halogenated propyne to introduce the carbon-13 labeled propargyl group. The final step involves a hydrolysis reaction to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control. The production methods are designed to be cost-effective, environmentally friendly, and suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Rasagiline-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carbonyl compounds, while reduction can yield alcohols .
Scientific Research Applications
Rasagiline-13C3 is used extensively in scientific research, including:
Mechanism of Action
Rasagiline-13C3 exerts its effects by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine, thereby improving the symptoms of Parkinson’s disease. The molecular targets include the active site of MAO-B, and the pathways involved are related to the regulation of dopamine levels in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible MAO-B inhibitor with additional properties as a glutamate release inhibitor.
Rasagiline: The non-labeled version of Rasagiline-13C3.
Uniqueness
This compound is unique due to its carbon-13 labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool in pharmacokinetic research and drug development .
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
(1R)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m1/s1/i1+1,2+1,9+1 |
InChI Key |
RUOKEQAAGRXIBM-FJLQRGDYSA-N |
Isomeric SMILES |
[13CH]#[13C][13CH2]N[C@@H]1CCC2=CC=CC=C12 |
Canonical SMILES |
C#CCNC1CCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13356495.png)
![[6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide](/img/structure/B13356499.png)
![(2S,3S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13356500.png)
![6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356502.png)
![Ethyl 4-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B13356509.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13356528.png)

![3,4-bis(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13356543.png)

![3-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13356560.png)
